molecular formula C6H6FNO B063832 2-Fluoro-4-methoxypyridine CAS No. 175965-83-0

2-Fluoro-4-methoxypyridine

Cat. No. B063832
CAS RN: 175965-83-0
M. Wt: 127.12 g/mol
InChI Key: ILAHVONGWYINEB-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 . It is commonly used in scientific research .


Synthesis Analysis

The synthesis of 2-Fluoro-4-methoxypyridine and other fluoropyridines has been a topic of interest in recent years . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methoxypyridine is 1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Fluoropyridines, including 2-Fluoro-4-methoxypyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Physical And Chemical Properties Analysis

2-Fluoro-4-methoxypyridine is a compound with a molecular weight of 127.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Fluoro-4-methoxypyridine is a valuable intermediate in the synthesis of various fluorinated pyridine compounds. These fluorinated derivatives are sought after for their unique physical, chemical, and biological properties, which are significantly influenced by the presence of the electron-withdrawing fluorine atom. The reduced basicity and reactivity of fluoropyridines compared to their chlorinated and brominated analogs make them suitable for selective synthesis applications .

Radiopharmaceuticals

The compound can be used to create 18 F-substituted pyridines , which are of special interest in the field of radiopharmaceuticals. These fluorine-18 labeled compounds are potential imaging agents for positron emission tomography (PET), aiding in the diagnosis and research of various diseases, including cancer .

Agricultural Chemistry

In agricultural chemistry, 2-Fluoro-4-methoxypyridine serves as a precursor for the development of new agrochemicals. The introduction of fluorine atoms into lead structures of agricultural products can result in improved physical, biological, and environmental properties. This compound has been used in the synthesis of herbicides and insecticides, contributing to the creation of more effective and environmentally friendly agricultural solutions .

Pharmaceutical Development

The pharmaceutical industry benefits from the use of 2-Fluoro-4-methoxypyridine in the development of new drugs. Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom, which often results in increased efficacy and stability of the medicinal compounds .

Safety and Hazards

2-Fluoro-4-methoxypyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 2-Fluoro-4-methoxypyridine and other fluoropyridines involve further exploration of their synthesis and applications . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHVONGWYINEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614289
Record name 2-Fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxypyridine

CAS RN

175965-83-0
Record name 2-Fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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